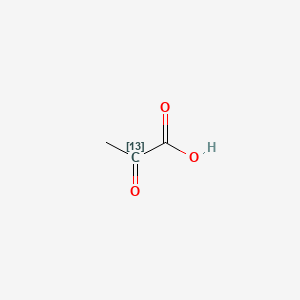

Pyruvic-2-13C acid

Description

Centrality of Pyruvate (B1213749) in Metabolic Network Intersections

Pyruvate holds a critical position in cellular metabolism, acting as a major hub that connects several key metabolic pathways. metwarebio.comnih.govwikipedia.org It is the end-product of glycolysis, the process that breaks down glucose. nih.govlibretexts.org From this central point, pyruvate has several potential fates, depending on the cell's energy needs and the availability of oxygen. wikipedia.orglibretexts.orgnih.gov

Under aerobic conditions, pyruvate is transported into the mitochondria where it is converted to acetyl-CoA, the primary fuel for the citric acid cycle (TCA cycle) and subsequent ATP production through oxidative phosphorylation. metwarebio.comnih.gov Pyruvate can also be converted to oxaloacetate, an important intermediate in the TCA cycle, in a process called anaplerosis. metwarebio.comwikipedia.org This replenishes the cycle's intermediates, which can be used for various biosynthetic processes. metwarebio.com In the absence of sufficient oxygen, pyruvate can be fermented to lactate (B86563). wikipedia.orglibretexts.org Furthermore, pyruvate can be converted into the amino acid alanine (B10760859) and can be used in the synthesis of fatty acids. wikipedia.orglibretexts.org This multifaceted role makes pyruvate a crucial molecule for cellular energy production, biosynthesis, and maintaining redox balance. metwarebio.com

Distinctive Advantages of Pyruvic-2-13C Acid for Carbon Flux Analysis

The specific labeling of the C2 carbon in this compound offers unique advantages for dissecting metabolic pathways, particularly those involving the TCA cycle.

Positional Isotopic Labeling Strategy for Tracing Specific Metabolic Fates

The strategic placement of the ¹³C label at the second carbon position is key to its utility. When this compound is converted to acetyl-CoA by the enzyme pyruvate dehydrogenase (PDH), the ¹³C label is retained on the acetyl group that enters the TCA cycle. This allows researchers to follow the carbon's path through the cycle and into various intermediates and downstream products.

For instance, the conversion of hyperpolarized [2-¹³C]pyruvate allows for the detection of [5-¹³C]glutamate, providing a window into TCA cycle activity. nih.govnih.gov This is a significant advantage over [1-¹³C]pyruvate, where the labeled carbon is lost as ¹³CO₂ during the conversion to acetyl-CoA, preventing direct tracking into the TCA cycle. nih.gov

Comparative Utility of this compound versus Other 13C-Labeled Pyruvate Isotopomers

The choice of which pyruvate isotopomer to use depends on the specific metabolic pathway being investigated. Each labeled form provides different, complementary information.

| Isotopomer | Primary Metabolic Pathway Traced | Key Downstream Labeled Products |

| [1-¹³C]pyruvate | Pyruvate dehydrogenase (PDH) activity, Lactate production | [1-¹³C]lactate, ¹³CO₂ |

| [2-¹³C]pyruvate | TCA cycle flux, Anaplerosis via pyruvate carboxylase (PC) | [2-¹³C]lactate, [5-¹³C]glutamate, [2-¹³C]malate, [2-¹³C]aspartate |

| [3-¹³C]pyruvate | Gluconeogenesis, TCA cycle | Labeled glucose, Labeled TCA intermediates |

| [U-¹³C₃]pyruvate | Overall pyruvate metabolism | Multiple labeled TCA intermediates and amino acids |

| [1,2-¹³C₂]pyruvate | Can offer insights into multiple pathways simultaneously | Complex labeling patterns in TCA intermediates |

Table 1: Comparative utility of different ¹³C-labeled pyruvate isotopomers in metabolic research.

While [1-¹³C]pyruvate is valuable for assessing the flux through lactate dehydrogenase and pyruvate dehydrogenase, its labeled carbon is lost before entering the TCA cycle. nih.gov In contrast, This compound allows for the direct tracing of carbon into the TCA cycle, enabling the study of mitochondrial metabolism and the synthesis of molecules like glutamate (B1630785). nih.govmedrxiv.org Studies have shown that hyperpolarized [2-¹³C]pyruvate can be used to measure the conversion to [5-¹³C]glutamate and [1-¹³C]acetylcarnitine, providing specific insights into mitochondrial energy metabolism. medrxiv.org

The use of [2-¹³C]pyruvate has been instrumental in demonstrating that pyruvate can be a significant anaplerotic substrate, replenishing TCA cycle intermediates. wustl.edu It has also been used in hyperpolarized MRI studies to investigate cerebral energy metabolism in humans, demonstrating its feasibility for clinical research. nih.govnih.gov For example, it allows for the simultaneous investigation of glycolytic and oxidative metabolism in a single experiment. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxo(213C)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i2+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTONWCANYUPML-VQEHIDDOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C](=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431412 | |

| Record name | Pyruvic -2-13C acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70155-58-7 | |

| Record name | Pyruvic acid 2-C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070155587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyruvic -2-13C acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70155-58-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRUVIC ACID 2-C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C0WTU2O92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological Frameworks for Pyruvic 2 13c Acid Studies

Advanced Spectroscopic and Spectrometric Techniques

Advanced spectroscopic and spectrometric methods are foundational to the investigation of pyruvic-2-13C acid. These techniques allow for the sensitive and specific detection of the 13C label as it is incorporated into downstream metabolites, offering a dynamic window into cellular metabolism.

Nuclear Magnetic Resonance (NMR) Spectroscopy and Magnetic Resonance Imaging (MRI) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy and its imaging counterpart, Magnetic Resonance Imaging (MRI), are powerful, non-invasive tools for studying this compound. The 13C nucleus is NMR-active, and by enriching pyruvic acid at the C2 position, its metabolic conversions can be tracked in real-time within living cells and organisms.

A significant challenge in 13C NMR is the inherently low signal-to-noise ratio due to the low natural abundance and smaller gyromagnetic ratio of the 13C nucleus. jove.com Dissolution dynamic nuclear polarization (dDNP) is a hyperpolarization technique that dramatically overcomes this limitation by increasing the polarization of 13C nuclei by several orders of magnitude. jove.comoup.com

The dDNP process involves polarizing the sample at cryogenic temperatures (around 1.2 K) and high magnetic fields (typically 3.35-7 T) in the presence of a polarizing agent, which is usually a stable free radical. oup.comchemrxiv.org Microwave irradiation near the electron paramagnetic resonance frequency transfers the high polarization of the electrons to the 13C nuclei. oup.comchemrxiv.org Subsequently, the frozen, hyperpolarized sample is rapidly dissolved with a hot solvent and transferred for NMR or MRI acquisition. chemrxiv.org This results in a massive signal enhancement, enabling real-time metabolic imaging. oup.com For instance, 13C polarization levels of over 20% can be achieved and maintained for a time determined by the spin-lattice relaxation time (T1) of the nucleus, which is typically on the order of tens of seconds for carboxylic acids. stanford.edupnas.org

The application of dDNP to this compound has been demonstrated to be feasible for studying biochemical transformations. nih.govd-nb.info This technique has been shown to accelerate signal acquisition in ZULF NMR by a factor of approximately 10,000. nih.gov

Table 1: Key Parameters in dDNP for Pyruvic Acid Studies

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Temperature | ~1.2 K | chemrxiv.org |

| Magnetic Field | 3.35–7 T | chemrxiv.org |

| 13C Polarization Achieved | >20% | stanford.edupnas.org |

| T1 Relaxation Time (liquid state) | ~40-80 seconds | stanford.edu |

Once hyperpolarized this compound is introduced into a biological system, 13C NMR spectroscopy is used to track its conversion into various metabolites. The large chemical shift range of 13C NMR provides excellent spectral dispersion, allowing for the resolution and identification of different labeled compounds. frontiersin.org

Following the administration of hyperpolarized this compound, its metabolism can be followed by observing the appearance of new peaks in the 13C NMR spectrum corresponding to downstream products. For example, in brain metabolism studies, the conversion of hyperpolarized [2-13C]pyruvate to [5-13C]glutamate and [2-13C]lactate can be observed. nih.govnih.govnih.gov The chemical shifts of these metabolites are distinct, enabling their unambiguous identification. nih.gov

Quantitative analysis of the time-resolved spectra allows for the determination of metabolic rates. The area under the curve for each metabolite peak provides information on the relative amounts of the labeled substrate and its products over time. nih.gov This kinetic data can be used to calculate apparent conversion rates, such as the pyruvate-to-lactate conversion rate (kPL) and the pyruvate-to-glutamate conversion rate (kPG). nih.gov

Table 2: Representative 13C Metabolites Observed from [2-13C]Pyruvate

| Metabolite | Labeled Position | Application Area | Source |

|---|---|---|---|

| [2-13C]Lactate | C2 | Brain Metabolism, Cancer | nih.govnih.gov |

| [5-13C]Glutamate | C5 | Brain Metabolism, TCA Cycle | nih.govnih.govnih.govmdpi.com |

| [1-13C]Citrate | C1 | TCA Cycle | nih.gov |

To capture the rapid metabolic conversions of hyperpolarized this compound in vivo, specialized magnetic resonance (MR) pulse sequences are required. nih.gov These sequences are designed for fast and efficient data acquisition to image the spatial distribution of pyruvate (B1213749) and its metabolites before the hyperpolarized signal decays. nih.gov

Techniques such as spiral chemical shift imaging (CSI) and echo-planar imaging (EPI) are often employed. nih.govnih.gov For instance, a specialized spectral-spatial multi-slice EPI pulse sequence has been used for whole-brain coverage in human studies, allowing for the acquisition of volumetric and dynamic images of [2-13C]pyruvate and its downstream metabolites within a single minute. nih.govnih.gov These sequences can be designed to selectively excite the different 13C-labeled metabolites, enabling the creation of individual metabolite maps. rsna.org The use of variable-resolution EPI and advanced image reconstruction techniques like higher-order singular value decomposition (HOSVD) has further improved spatial resolution and image quality. nih.gov

Zero-to-ultralow-field (ZULF) NMR is an emerging technique that operates without the need for large, high-field magnets. chemrxiv.orgnih.gov Instead of relying on chemical shifts for spectral separation, ZULF NMR measures J-couplings (spin-spin couplings) between nuclei, which provides a unique spectral fingerprint for a molecule. chemrxiv.org

ZULF NMR has been demonstrated to be compatible with dDNP for the study of hyperpolarized [2-13C]pyruvic acid. nih.govd-nb.info In a ZULF NMR spectrum of [2-13C]pyruvic acid, the two-bond J-coupling between the 13C nucleus and the methyl protons (¹H) can be clearly observed. nih.gov This approach holds potential for studying chemical exchange phenomena in biochemical systems, as these processes can significantly affect the J-coupled spectra. chemrxiv.orgnih.gov The combination of ZULF NMR with hyperpolarization could offer a portable and lower-cost alternative to high-field MRI for certain metabolic studies. nih.govnih.gov

Mass Spectrometry (MS) Applications in Isotope Tracing

Mass spectrometry (MS), often coupled with chromatographic separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a highly sensitive method for stable isotope tracing. escholarship.org This approach allows for the precise measurement of the incorporation of the 13C label from this compound into a wide array of intracellular metabolites.

In a typical isotope tracing experiment, cells or organisms are cultured with the 13C-labeled substrate. pnas.org After a certain period, metabolites are extracted and analyzed by MS. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The incorporation of 13C atoms increases the mass of a metabolite, resulting in a shift in its m/z value. By analyzing the mass isotopomer distributions (the relative abundances of molecules with different numbers of 13C atoms), the activity of metabolic pathways can be inferred. pnas.org

For example, GC-MS can be used to measure the 13C-enrichment in pyruvate and various metabolites of the tricarboxylic acid (TCA) cycle, such as citrate (B86180), succinate (B1194679), and malate (B86768). physiology.org This data, when analyzed with metabolic models, can help determine the relative contributions of different substrates to the mitochondrial acetyl-CoA pool and anaplerotic fluxes. physiology.org Recent advancements in LC-MS have further expanded the range of metabolites that can be detected. escholarship.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Labeling Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for elucidating the isotopic labeling patterns of metabolites derived from this compound. This method combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry to identify and quantify the distribution of the 13C isotope within various molecules. In studies involving this compound, GC-MS allows researchers to trace the metabolic fate of the labeled carbon atom as it is incorporated into other compounds through various biochemical pathways. nih.govnih.gov

The process typically involves derivatization of the metabolites to make them volatile and thermally stable for GC analysis. nih.gov For instance, tert-butyldimethylsilyl (TBDMS) derivatization is commonly used for amino acids and organic acids. nih.gov Following separation on the GC column, the eluted compounds are ionized, and the mass spectrometer analyzes the resulting fragments. The mass-to-charge (m/z) ratio of these fragments reveals the number of 13C atoms incorporated, providing a detailed mass isotopomer distribution (MID). nih.gov

This information is crucial for metabolic flux analysis (MFA), as the specific labeling patterns in downstream metabolites, such as amino acids and intermediates of the tricarboxylic acid (TCA) cycle, reflect the activity of different metabolic pathways. frontiersin.orgshimadzu.com For example, by analyzing the MID of alanine (B10760859) derived from [1-13C]glucose, researchers can estimate the relative fluxes through glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov Similarly, introducing U-13C-pyruvate and analyzing the resulting 13C enrichment in TCA cycle intermediates like citrate and malate can reveal the dynamics of the cycle under different conditions. frontiersin.orgbiorxiv.org

The accuracy of GC-MS in determining carbon isotopologue distributions is critical for reliable flux calculations. frontiersin.org Validation of GC-MS methods is often performed using standards with known isotopic compositions to ensure the precision of the measurements. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Metabolite Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the targeted quantification of metabolites, including those derived from this compound. creative-proteomics.comnih.gov This method is particularly well-suited for analyzing polar and non-volatile compounds that are not easily amenable to GC-MS. thermofisher.com

In a typical LC-MS/MS workflow for targeted metabolomics, metabolites are first separated by liquid chromatography. acs.org The separated compounds are then introduced into the mass spectrometer, where they are ionized. A specific precursor ion (the metabolite of interest) is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides high specificity and allows for accurate quantification, even in complex biological matrices. nih.govresearchgate.net

The use of stable isotope-labeled internal standards, such as 13C-labeled versions of the target metabolites, is a common practice to ensure high accuracy and precision in quantification. creative-proteomics.comresearchgate.net These standards co-elute with the endogenous metabolites and are subjected to the same analytical conditions, correcting for variations in sample preparation and instrument response. researchgate.net

LC-MS/MS has been successfully applied to quantify a wide range of metabolites involved in central carbon metabolism, including organic acids, amino acids, and sugar phosphates. nih.govthermofisher.com For instance, a targeted LC-MS/MS method has been developed for the quantification of TCA cycle intermediates like citrate, fumarate, and malate, using 13C-labeled internal standards. researchgate.net This capability is essential for studies using this compound to trace metabolic pathways and quantify fluxes. The high sensitivity of modern LC-MS/MS instruments allows for the detection of metabolites at picomolar to nanomolar concentrations. creative-proteomics.com

Quantitative Metabolic Flux Analysis (MFA) Approaches

Determination of 13C-Isotopic Enrichment and Mass Isotopomer Distributions

The determination of 13C-isotopic enrichment and mass isotopomer distributions (MIDs) is fundamental to quantitative metabolic flux analysis (MFA). nih.gov When a 13C-labeled substrate like this compound is introduced into a biological system, the 13C atoms are incorporated into various downstream metabolites. The pattern of this incorporation, or the MID, provides a "signature" of the metabolic pathways that were active. researchgate.net

Mass spectrometry, typically coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the primary tool for measuring MIDs. nih.govphysiology.org A mass isotopomer is a molecule that differs from others only in the number of isotopic atoms it contains. nih.gov For example, pyruvate (C₃H₄O₃) can exist as unlabeled pyruvate ([¹²C₃]pyruvate), singly labeled pyruvate ([¹³C¹²C₂]pyruvate), doubly labeled pyruvate ([¹³C₂¹²C]pyruvate), or triply labeled pyruvate ([¹³C₃]pyruvate). nih.gov These different mass isotopomers can be distinguished by their mass-to-charge ratios in a mass spectrometer. nih.gov

The fractional abundance of each mass isotopomer in a given metabolite pool is measured and corrected for the natural abundance of 13C. physiology.org This corrected MID is then used in computational models to estimate intracellular metabolic fluxes. frontiersin.org For instance, the analysis of the MID of phosphoenolpyruvate (B93156) (PEP) can provide valuable information about gluconeogenesis and the citric acid cycle. nih.gov

The choice of the labeled substrate is critical for resolving specific fluxes. nih.gov For example, using [U-13C]glucose has been shown to be effective in resolving fluxes in central carbon metabolism. nih.gov Similarly, experiments using uniformly labeled lactate (B86563), pyruvate, glucose, or oleate (B1233923) have been used to probe the sources of pyruvate and acetyl-CoA in the heart. nih.govphysiology.org The precision and accuracy of the measured MIDs directly impact the reliability of the estimated fluxes. frontiersin.org

The following table presents a hypothetical example of a mass isotopomer distribution for a metabolite with three carbon atoms, as might be determined by mass spectrometry:

| Mass Isotopomer | Fractional Abundance (%) |

| M+0 (unlabeled) | 60 |

| M+1 (singly labeled) | 30 |

| M+2 (doubly labeled) | 8 |

| M+3 (triply labeled) | 2 |

| This table is for illustrative purposes and does not represent actual experimental data. |

Elucidation of Biochemical Pathways Using Pyruvic 2 13c Acid

Lactate (B86563) Metabolism and Lactate Dehydrogenase (LDH) Activity

Lactate dehydrogenase (LDH) plays a pivotal role in cellular metabolism by catalyzing the reversible conversion of pyruvate (B1213749) to lactate, a key process in both aerobic and anaerobic respiration. The use of Pyruvic-2-13C acid allows for the direct measurement of this conversion rate in vivo and in vitro. Studies employing hyperpolarized [2-¹³C]pyruvate have demonstrated its utility in quantifying the pyruvate-to-lactate conversion rate (kPL) in biological systems. For instance, in human brain studies, the kPL was measured to be approximately 0.011 ± 0.002 sec⁻¹ nih.gov. In rat skeletal muscle, dichloroacetate (B87207) (DCA) administration, which stimulates pyruvate dehydrogenase (PDH) activity, led to a significant decrease in the pyruvate/lactate ratio, indicating a shift towards oxidative metabolism biologists.com. Research in cancer cells has also shown that hyperpolarized [1-¹³C]pyruvate MRSI can detect enhanced pyruvate-to-lactate conversion, which correlates with sensitivity to LDH inhibition aacrjournals.orgmdpi.com. Furthermore, high extracellular pyruvate concentrations can induce substrate inhibition of LDH activity, affecting the conversion rates researchgate.net.

Table 3.4.1: Pyruvate-to-Lactate Conversion Rates and Ratios

| Study/Condition | Pyruvate Label | Metabolite Detected | Metric / Ratio | Value | Notes |

| Human Brain nih.gov | [2-¹³C]pyruvate | [2-¹³C]lactate | kPL (conversion rate) | 0.011 ± 0.002 sec⁻¹ | Cerebral energy metabolism |

| Rat Skeletal Muscle (Control) biologists.com | [2-¹³C]pyruvate | [2-¹³C]lactate | Pyruvate/Lactate ratio | ~5 (inferred) | Baseline |

| Rat Skeletal Muscle (DCA treated) biologists.com | [2-¹³C]pyruvate | [2-¹³C]lactate | Pyruvate/Lactate ratio | ~2 (60% decrease) | DCA stimulates PDH activity |

| Mouse Liver Slices nih.gov | [1-¹³C]pyruvate | [1-¹³C]lactate | Lactate/Alanine (B10760859) ratio | ~0.43 (Alanine 2.3x higher) | Reflects relative LDH vs. ALT activity |

| Tumor Xenografts (BPTES treated) aacrjournals.org | [1-¹³C]pyruvate | [1-¹³C]lactate | Lac/Pyr ratio | Not affected by BPTES | BPTES inhibits glutaminase (B10826351), not LDH |

| Cancer Cells (MDA-MB-231 vs. MCF-7) mdpi.com | [1-¹³C]pyruvate | [1-¹³C]lactate | kpl (conversion rate) | Lower in MDA-MB-231 than MCF-7 | Dependent on glucose/glutamine, correlated with glycolytic activity |

Amino Acid Transamination and Biosynthesis Pathways

Pyruvic-2-¹³C acid is a crucial precursor in the transamination reactions that lead to the synthesis of various amino acids, most notably alanine. These pathways are central to nitrogen metabolism and energy balance.

Alanine Aminotransferase Activity

Alanine aminotransferase (ALT), also known as glutamate-pyruvate transaminase (GPT), catalyzes the conversion of pyruvate and glutamate (B1630785) into alanine and α-ketoglutarate. Studies using ¹³C-labeled pyruvate have been instrumental in assessing ALT activity in vivo. In rat liver, fasted conditions, which are associated with gluconeogenesis, led to significantly decreased ¹³C-alanine levels when using [1-¹³C]pyruvate, suggesting perturbations in ALT activity d-nb.info. Hyperpolarized [1-¹³C]pyruvate MRSI has detected ¹³C-alanine signals localized to extracranial muscle, consistent with skeletal ALT activity nih.gov. In mouse liver slices, the production rate of alanine from [1-¹³C]pyruvate was observed to be approximately 2.3 times higher than that of lactate, indicating a higher relative activity of ALT compared to LDH in this context nih.gov. Furthermore, the ratio of pyruvate-to-alanine conversion has been identified as a potential biomarker for monitoring glutaminase inhibition in vivo, as demonstrated by reduced ¹³C-pyruvate to ¹³C-alanine conversion when glutaminase was inhibited aacrjournals.org.

Table 3.5.1.1: Pyruvate-to-Alanine Conversion and ALT Activity Indicators

| Study/Condition | Pyruvate Label | Metabolite Detected | Metric / Ratio | Value | Notes |

| Normal Rat Liver d-nb.info | [1-¹³C]pyruvate | [1-¹³C]alanine | Alanine levels | Normal | Baseline |

| Fasted Rat Liver d-nb.info | [1-¹³C]pyruvate | [1-¹³C]alanine | Alanine levels | Significantly decreased | Perturbed ALT activity during gluconeogenesis |

| Mouse Liver Slices nih.gov | [1-¹³C]pyruvate | [1-¹³C]alanine | Alanine/Lactate ratio | ~2.3 (Alanine 2.3x higher than lactate) | Relative ALT vs. LDH activity |

| Tumor Xenografts (BPTES treated) aacrjournals.org | [1-¹³C]pyruvate | [1-¹³C]alanine | Pyruvate-to-alanine flux | Reduced conversion | Monitored glutaminase inhibition |

| Human Brain nih.gov | [1-¹³C]pyruvate | [1-¹³C]alanine | Alanine signal | Detected in extracranial muscle | Indicative of skeletal ALT activity |

Aspartate Aminotransferase Activity

Aspartate aminotransferase (AST), also known as glutamate-oxaloacetate transaminase (GOT), is crucial for amino acid metabolism, linking the aspartate-oxaloacetate and glutamate-α-ketoglutarate pairs. While direct tracing of Pyruvic-2-¹³C acid to aspartate is less common than to alanine, its carbon skeleton can be incorporated into aspartate indirectly. Pyruvate can be carboxylated to oxaloacetate, which then participates in the transamination reaction catalyzed by AST to form aspartate. Studies have shown that this pyruvate carboxylation pathway, followed by transamination via AST, represents approximately 11% ± 3% of the flux through the pyruvate dehydrogenase (PDH) pathway in the human brain nih.gov. The association of AST with pyruvate metabolism is also evident in studies using labeled alanine, where aspartate aminotransferase (AAT) activity was found in conjunction with pyruvate carboxylating enzymes nih.gov. AST is widely distributed in tissues like the heart, liver, and brain, playing significant roles in Krebs cycle activity and amino acid metabolism amegroups.org.

Table 3.5.2.1: Pyruvate Carboxylation and Aspartate Aminotransferase Activity

| Study/Condition | Pyruvate Label | Intermediate Pathway | Enzyme(s) Involved | Flux / Observation | Notes |

| Human Brain nih.gov | [1-¹³C]pyruvate | Oxaloacetate | Pyruvate carboxylase (PC), Aspartate Aminotransferase (AST) | AST flux: 11% ± 3% of PDH flux | Probing PC and AST activity |

| Brain Slices nih.gov | [2-¹³C, ¹⁵N]alanine | Oxaloacetate | Aspartate Aminotransferase (AAT) | Detected in association with pyruvate carboxylating enzymes | AAT activity linked to pyruvate metabolism |

| FTD3 Neurons nih.gov | [U-¹³C]glutamate | α-ketoglutarate | Aspartate Aminotransferase (AAT) | Increased AAT expression | Speculated role in glutamate compartmentation |

Glutamate and Glutamine Pool Dynamics and Interconversion

The metabolism of pyruvate is intricately linked to the glutamate and glutamine pools, which are central to neurotransmission and nitrogen transport. Studies using hyperpolarized [2-¹³C]pyruvate have successfully detected the formation of [5-¹³C]glutamate in the human brain, reflecting the entry of pyruvate carbon into the TCA cycle and subsequent metabolic conversions nih.govresearchgate.netresearchgate.net. The dynamics of these conversions are generally consistent across individuals nih.gov. In other contexts, such as in rat skeletal muscle, DCA administration, which enhances oxidative metabolism, leads to increased glutamate levels biologists.com. Research on frontotemporal dementia (FTD) models has revealed that impaired glutamate and glutamine metabolism occurs in neurons, with reduced ¹³C-incorporation into TCA cycle metabolites when incubated with [U-¹³C]glucose or [U-¹³C]glutamate nih.gov. Glutamine content was also found to be reduced in FTD neurons nih.gov. In immune cells, glutamine serves as a critical fuel source, with its carbon contributing significantly to TCA cycle intermediates like citrate (B86180) and malate (B86768), and also playing a role in aspartate synthesis via the malate-aspartate shuttle nih.gov.

Table 3.5.3.1: Pyruvate and Related Amino Acid Metabolism

| Study/Condition | Labeled Substrate | Metabolite Detected | Observation | Notes |

| Human Brain nih.gov | [2-¹³C]pyruvate | [5-¹³C]glutamate | Detected; similar conversion rates inter-subject | Cerebral energy metabolism |

| Rat Skeletal Muscle (DCA treated) biologists.com | [2-¹³C]pyruvate | Glutamate | Increased levels | Supports enhanced oxidative metabolism |

| FTD3 Neurons ([U-¹³C]glucose) nih.gov | [U-¹³C]glucose | TCA metabolites | Reduced ¹³C-incorporation | Impaired glutamate/glutamine metabolism |

| FTD3 Neurons ([U-¹³C]glutamate) nih.gov | [U-¹³C]glutamate | Glutamate | Reduced ¹³C-incorporation | Impaired glutamate metabolism |

| FTD3 Neurons nih.gov | - | Glutamine | Reduced content | Perturbed glutamine pool |

| Infected Mice ([U-¹³C]glutamine) nih.gov | [U-¹³C]glutamine | Citrate, Malate | Higher ¹³C contribution to TCA cycle intermediates | Glutamine as a fuel source |

| Infected Mice ([U-¹³C]glutamine) nih.gov | [U-¹³C]glutamine | Aspartate | De novo synthesis observed | Role in effector T cell expansion via malate-aspartate shuttle |

Fatty Acid Oxidation Integration with Central Carbon Metabolism

Fatty acid oxidation (FAO) is a primary energy-generating pathway, particularly in tissues with high oxidative demands like the heart. The acetyl-CoA produced from FAO enters the tricarboxylic acid (TCA) cycle, integrating with central carbon metabolism. Pyruvate, derived from glucose, also contributes acetyl-CoA to the TCA cycle via the PDH complex. Studies using labeled pyruvate help to understand how these pathways are interconnected. For instance, acetyl-CoA derived from pyruvate can be channeled into the TCA cycle or buffered as acetylcarnitine, which can then supply acetyl groups for various cellular processes researchgate.netnih.gov. In the heart, metabolic flexibility between glucose and fatty acid oxidation is crucial for maintaining function, and hyperpolarized [2-¹³C]pyruvate MRI can probe metabolites reflecting TCA cycle flux, thereby offering insights into this integration medrxiv.org.

Carnitine Acetyltransferase (CAT) Activity and Acetylcarnitine Formation

Carnitine acetyltransferase (CAT) is a key enzyme that interconverts acetyl-CoA and acetylcarnitine. This reaction is reversible and plays a significant role in buffering acetyl-CoA levels and transporting acetyl groups. Studies using labeled pyruvate have demonstrated the formation of acetylcarnitine from pyruvate-derived acetyl-CoA. For example, in rat hearts, dichloroacetate (DCA) administration, which enhances PDH flux, led to a significant increase in the production rate and pool size of [1-¹³C]acetylcarnitine from [2-¹³C]pyruvate researchgate.netnih.govahajournals.org. Conversely, dobutamine, which increases cardiac workload, decreased both the production rate and pool size of acetylcarnitine researchgate.netnih.govahajournals.org. In human hearts, a glucose load resulted in a substantial increase (up to 114%) in [1-¹³C]acetylcarnitine formation from [2-¹³C]pyruvate, reflecting increased CAT activity and TCA cycle flux medrxiv.org. Mitochondrial acetyl-CoA, derived from either pyruvate or fatty acid oxidation, is converted to acetylcarnitine by CAT for transport out of the mitochondria tandfonline.com.

Table 3.6.1.1: Acetylcarnitine Formation and CAT Activity

| Study/Condition | Pyruvate Label | Metabolite Detected | Enzyme/Process | Change in Rate/Pool Size | Notes |

| Rat Heart (DCA treated) researchgate.netnih.govahajournals.org | [2-¹³C]pyruvate | [1-¹³C]acetylcarnitine | CAT | Production rate: +35%, Pool size: +33% | Enhanced PDH flux, increased acetyl-CoA availability |

| Rat Heart (Dobutamine treated) researchgate.netnih.govahajournals.org | [2-¹³C]pyruvate | [1-¹³C]acetylcarnitine | CAT | Production rate: -37%, Pool size: -40% | Increased cardiac workload, reduced acetyl-CoA buffering |

| Human Heart (Glucose load) medrxiv.org | [2-¹³C]pyruvate | [1-¹³C]acetylcarnitine | CAT | Increase by 114% | Reflects increased CAT activity and TCA cycle flux |

| Rat Skeletal Muscle (DCA treated) biologists.com | [2-¹³C]pyruvate | Acetyl-l-carnitine | - | Increased levels | DCA stimulates PDH activity, leading to more acetyl-CoA for conversion |

| Human Heart (Fasted vs. Fed) acs.org | [2-¹³C, 3-²H₃]pyruvate | [1-¹³C]acetyl-L-carnitine | CAT/PDH | Decreased under fasting conditions relative to fed conditions | Reflects changes in PDH flux and subsequent acetylcarnitine formation |

Compound Names Mentioned:

this compound

Pyruvate

Lactate

Alanine

Glutamate

Glutamine

Aspartate

Acetyl-CoA

Acetylcarnitine

Citrate

Malate

α-ketoglutarate

Oxaloacetate

Bicarbonate (H¹³CO₃⁻)

Carbon dioxide (¹³CO₂)

Acetoacetate

Cellular Redox State Evaluation via Pyruvate/Lactate Ratio

To precisely quantify this metabolic flux and its relationship to cellular redox status, isotopic tracing using labeled compounds is employed. The use of this compound, a form of pyruvate enriched with a stable 13C isotope at the second carbon position, allows researchers to trace the metabolic fate of pyruvate and its conversion into lactate. When this compound enters the cell, it is converted by LDH into 2-13C-lactate. By measuring the enrichment of the 13C isotope in both the pyruvate and lactate pools, and subsequently calculating the ratio of labeled lactate to labeled pyruvate, scientists can accurately assess the flux through the LDH reaction and monitor changes in the pyruvate/lactate balance in real-time researchgate.netismrm.orgacs.orgwhiterose.ac.ukresearchgate.net. The application of hyperpolarized 13C-labeled pyruvate, including this compound, significantly enhances the sensitivity of these measurements, enabling non-invasive metabolic imaging and kinetic analysis of cellular redox dynamics researchgate.netismrm.orgacs.orgwhiterose.ac.ukresearchgate.net. Studies have confirmed that [2-13C]pyruvate can indeed be utilized to measure its conversion to lactate, thereby reflecting redox state nih.gov.

Research findings have consistently demonstrated the utility of this approach. For instance, in studies utilizing hyperpolarized [1-13C]pyruvate (a common analogue for assessing pyruvate-lactate flux), interventions that modulate LDH activity have shown predictable changes in the lactate-to-pyruvate ratio. In one experimental model involving a tumor xenograft, the administration of a lactate dehydrogenase inhibitor (LDHI) resulted in a substantial decrease in the measured [1-13C]-lactate/[1-13C]-pyruvate ratio, falling from an initial value of 1.08 to 0.128, representing an 88.1% reduction ismrm.org. This marked decrease indicates a significant suppression of lactate production, directly reflecting an altered cellular redox state. Similarly, the administration of metformin (B114582) has been shown to increase the hyperpolarized [1-13C]lactate signal in cardiac tissue, which was found to be concordant with an improvement in the cytosolic redox state researchgate.net. While these specific examples often cite [1-13C]pyruvate, the principle of tracking the pyruvate-to-lactate conversion and its associated ratio applies to this compound, allowing for the evaluation of redox state and providing insights into the metabolic regulation governed by LDH.

| Intervention/Condition | Labeled Lactate/Pyruvate Ratio | Percentage Change | Reference |

| Pre-LDHI administration | 1.08 | - | ismrm.org |

| Post-LDHI administration | 0.128 | -88.1% | ismrm.org |

Note: The data presented above is derived from studies using [1-13C]pyruvate, illustrating the principle of measuring the pyruvate/lactate ratio for redox state evaluation, which is applicable to this compound.

Compounds Mentioned:

this compound

Pyruvate

Lactate

Lactate Dehydrogenase (LDH)

NADH

NAD+

Research Applications of Pyruvic 2 13c Acid Across Biological Systems

Mammalian Cellular and Tissue Metabolism Research

The application of Pyruvic-2-13C acid has significantly advanced our understanding of metabolic processes in various mammalian tissues, providing insights into both normal physiology and pathological states.

Cardiac Energy Metabolism Investigations in Experimental Models

The heart is a metabolically active organ that relies on a constant supply of adenosine (B11128) triphosphate (ATP) to sustain its contractile function. The study of cardiac energy metabolism is crucial for understanding the pathophysiology of various heart diseases.

A healthy heart demonstrates remarkable metabolic flexibility, capable of switching between various substrates like fatty acids and glucose to meet its energy demands. nih.gov The use of hyperpolarized [2-13C]pyruvate offers a unique window into this process. Unlike [1-13C]pyruvate, where the label is lost as 13CO2 during the conversion to acetyl-CoA, the 13C label on the second carbon of pyruvate (B1213749) is retained as it enters the TCA cycle. nih.gov This allows for the detection of downstream metabolites such as [5-13C]glutamate and [1-13C]acetylcarnitine, which serve as indicators of TCA cycle flux and mitochondrial activity. nih.govnih.gov

In a study involving healthy human subjects, hyperpolarized [2-13C]pyruvate magnetic resonance spectroscopy (MRS) was used to assess cardiac metabolic flexibility in response to a glucose load. The results showed a significant increase in the 13C-labeling of lactate (B86563), glutamate (B1630785), and acetylcarnitine after glucose administration, reflecting a shift towards glucose oxidation. nih.gov This demonstrates the utility of [2-13C]pyruvate in non-invasively assessing the heart's ability to adapt to changes in substrate availability. nih.govnih.gov

Table 1: Changes in Myocardial Metabolite Labeling from Hyperpolarized [2-13C]Pyruvate After Glucose Load in Healthy Humans

| Metabolite | Average Increase in 13C-Labeling (%) | Metabolic Pathway Indicated |

|---|---|---|

| [2-13C]Lactate | 39.3 | Glycolysis (Lactate Dehydrogenase activity) |

| [5-13C]Glutamate | 29.5 | TCA Cycle Flux |

| [1-13C]Acetylcarnitine | 114 | Pyruvate Dehydrogenase and Carnitine Acetyltransferase Activity |

Data sourced from a study on human heart TCA cycle metabolism. nih.gov

Alterations in cardiac metabolism are increasingly recognized as a contributing factor to the development and progression of heart failure. nih.gov Hyperpolarized [2-13C]pyruvate has been employed in preclinical models to investigate these metabolic changes. In a porcine model of pacing-induced dilated cardiomyopathy, researchers used [2-13C]pyruvate to monitor the production of [13C]glutamate. researchgate.netnih.gov They observed an early and significant decrease in [13C]glutamate production, indicating impaired incorporation of pyruvate into the TCA cycle, even before the development of overt heart failure. nih.govresearchgate.net This suggests that a reduction in pyruvate oxidation is an early event in the pathogenesis of this form of cardiac dysfunction.

These findings highlight the potential of hyperpolarized [2-13C]pyruvate imaging to characterize the metabolic alterations that occur during the progression of heart failure and could aid in the identification of new therapeutic targets. nih.govnih.gov

Table 2: Early Metabolic and Functional Changes in a Porcine Model of Dilated Cardiomyopathy

| Parameter | Observed Change |

|---|---|

| Cardiac Index | 25% decrease |

| Phosphocreatine (PCr)/ATP Ratio | 26% decrease |

| [13C]Glutamate Production from [2-13C]Pyruvate | 51% decrease |

Data from a study on in vivo pyruvate metabolism in the failing heart. researchgate.netnih.gov

Brain Metabolism and Neuroenergetics in Preclinical Systems

The brain has a high energy demand, primarily met by the oxidation of glucose. Disruptions in brain energy metabolism are implicated in a variety of neurological disorders.

Traumatic brain injury (TBI) is known to cause significant perturbations in cerebral energy metabolism. nih.gov While many studies have utilized hyperpolarized [1-13C]pyruvate to demonstrate a shift towards anaerobic glycolysis (increased lactate production) and reduced mitochondrial oxidation (decreased bicarbonate production) following injury, nih.govmdpi.comresearchgate.net the use of [2-13C]pyruvate is being explored to gain deeper insights into mitochondrial dysfunction.

A clinical trial is underway to evaluate the use of hyperpolarized [2-13C]pyruvate in TBI patients to specifically assess altered mitochondrial metabolism. The aim is to quantify downstream metabolites such as [5-13C]glutamate, [1-13C]acetyl-carnitine, [1-13C]acetoacetate, and [1-13C]citrate. clinicaltrials.gov This approach is expected to provide more detailed information on how pyruvate and its subsequent product, acetyl-CoA, are utilized within the mitochondria following TBI. clinicaltrials.gov The ability of [2-13C]pyruvate to probe the TCA cycle directly offers a significant advantage over [1-13C]pyruvate in this context. nih.gov

Table 3: Key Metabolites Investigated with Hyperpolarized Pyruvic Acid in TBI Models

| Pyruvic Acid Isotope | Key Downstream Metabolites | Metabolic Pathway Assessed |

|---|---|---|

| [1-13C]Pyruvic acid | [1-13C]Lactate, [13C]Bicarbonate | Glycolysis, Pyruvate Dehydrogenase (PDH) Flux |

| [2-13C]Pyruvic acid | [5-13C]Glutamate, [1-13C]Acetylcarnitine, [1-13C]Citrate | TCA Cycle Flux, Mitochondrial Acetyl-CoA Utilization |

Information compiled from studies on metabolic imaging in traumatic brain injury. nih.govnih.govmdpi.comresearchgate.netclinicaltrials.gov

Mitochondrial dysfunction is a well-established hallmark of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. While the application of hyperpolarized [1-13C]pyruvate has shown promise in detecting metabolic changes in these conditions, such as altered lactate production in amyotrophic lateral sclerosis (ALS), nih.gov the use of [2-13C]pyruvate offers a more direct way to investigate the underlying mitochondrial pathology.

The ability of [2-13C]pyruvate to trace carbon into the TCA cycle and its intermediates, like [5-13C]glutamate, makes it a potentially powerful tool for studying neurodegenerative diseases. nih.govnih.gov For instance, in Alzheimer's disease models, where impaired glucose metabolism is a known feature, [2-13C]pyruvate could be used to quantify the extent of reduced TCA cycle activity. Similarly, in models of Parkinson's disease, where mitochondrial complex I deficiency is implicated, this technique could provide a non-invasive measure of the resulting metabolic perturbations. Although direct studies using [2-13C]pyruvate in these specific disease models are still emerging, its proven utility in probing TCA cycle metabolism in the brain makes it a highly relevant and promising area of future research. nih.govnih.govescholarship.org

Cerebral Compartmentation of Metabolites and Fluxes in Experimental Brain Models

The brain is a highly compartmentalized organ, with distinct metabolic roles for its different cell types, primarily neurons and glial cells. This compound is instrumental in dissecting these cell-specific metabolic pathways. When introduced into the brain, this compound enters central metabolism, and the 13C label is incorporated into various downstream metabolites. By analyzing the specific labeling patterns of these metabolites, researchers can infer the metabolic fluxes within different cellular compartments.

A key application is the study of the glutamate-glutamine cycle, a crucial process in neurotransmission. In these studies, the 13C label from this compound can be traced into the C2, C3, and C4 positions of glutamate and glutamine. Mathematical models are then employed to analyze the dynamic 13C enrichment in these molecules, which allows for the differentiation of neuronal and glial metabolic activities. For instance, the detection of 13C in specific positions of glutamine, which is primarily synthesized in glial cells, provides a window into glial metabolism. Conversely, the labeling of glutamate, the brain's primary excitatory neurotransmitter, sheds light on neuronal metabolic pathways. This approach has been pivotal in understanding how neurons and glia cooperate to maintain brain energy homeostasis and neurotransmitter cycling.

Hepatic Metabolism in Research Models

The liver is the central organ for regulating systemic metabolism, including glucose and lipid homeostasis. This compound is a valuable tool for investigating these intricate hepatic metabolic networks in various research models.

Primary hepatocytes are considered the gold standard for in vitro studies of liver function as they retain the full metabolic competency of the liver. mbbiosciences.com In these cultures, this compound is used to trace the pathways of gluconeogenesis, the tricarboxylic acid (TCA) cycle, and lipogenesis. For example, by incubating primary hepatocytes with this compound, researchers can measure the rate of new glucose synthesis by tracking the incorporation of the 13C label into glucose molecules. doaj.org This is a direct measure of gluconeogenic flux. Similarly, the enrichment of the 13C label in TCA cycle intermediates and newly synthesized fatty acids provides quantitative data on the activity of these pathways. These studies are crucial for understanding the fundamental aspects of liver metabolism and for screening the effects of new therapeutic compounds on hepatic metabolic function.

In metabolic diseases such as type 2 diabetes and metabolic dysfunction-associated steatohepatitis (MASH), hepatic glucose production is often dysregulated. This compound is employed in animal models of these diseases to investigate the underlying mechanisms. By administering this compound and analyzing the isotopic enrichment in blood glucose, researchers can quantify the rate of hepatic gluconeogenesis. These studies have revealed that in insulin-resistant states, the liver's ability to suppress glucose production is impaired. Furthermore, tracer studies with this compound have helped to elucidate the role of key enzymes, such as pyruvate carboxylase, in the increased gluconeogenic output observed in these disease models. scilit.com

| Metabolic Disease Model | Key Finding with this compound | Implication |

|---|---|---|

| Type 2 Diabetes | Increased incorporation of 13C from pyruvate into glucose, indicating elevated gluconeogenesis. | Demonstrates impaired insulin (B600854) suppression of hepatic glucose production. |

| MASH (Metabolic Dysfunction-Associated Steatohepatitis) | Enhanced flux through pyruvate carboxylase, a key gluconeogenic enzyme. scilit.com | Highlights a specific enzymatic step contributing to hyperglycemia in MASH. |

Tumor Metabolism Research in Preclinical Models

Cancer cells exhibit altered metabolism to support their rapid growth and proliferation. This compound, particularly in its hyperpolarized form, is a powerful tool for studying these metabolic changes in real-time in preclinical cancer models.

A hallmark of many cancer cells is the Warburg effect, characterized by increased glycolysis and lactate production even in the presence of oxygen. Hyperpolarized [1-13C]pyruvate has been extensively used to study this phenomenon. However, this compound provides complementary information about mitochondrial metabolism. The conversion of hyperpolarized this compound to [5-13C]glutamate is a measure of pyruvate dehydrogenase and TCA cycle activity. In various cancer cell lines and xenograft models, a decreased ratio of [5-13C]glutamate to [2-13C]lactate is often observed, indicating a shift away from oxidative phosphorylation and towards aerobic glycolysis. This metabolic reprogramming is being explored as a potential biomarker for cancer diagnosis and for assessing tumor aggressiveness.

| Preclinical Cancer Model | Observed Metabolic Shift with 13C-Pyruvic Acid | Reference |

|---|---|---|

| Prostate Cancer Tissue Slice Culture | Increased pyruvate to lactate flux in malignant versus benign tissues. researchgate.net | researchgate.net |

| Breast Cancer Xenografts | Used to detect response to PI3K alpha inhibitors. nih.gov | nih.gov |

A significant application of hyperpolarized this compound is the non-invasive monitoring of early metabolic responses to anticancer therapies. The rationale is that effective treatments will induce metabolic changes in cancer cells that can be detected before any changes in tumor size are apparent. For instance, in preclinical studies, treatment with the antineoplastic agent dichloroacetate (B87207), which stimulates pyruvate dehydrogenase, led to an increased conversion of hyperpolarized [2-13C]pyruvate to [5-13C]glutamate in normal rat models, indicating a shift towards oxidative metabolism. researchgate.net This technology holds promise for rapidly assessing the efficacy of novel cancer drugs and for personalizing cancer treatment.

| Antineoplastic Agent | Preclinical Model | Metabolic Change Observed with this compound | Reference |

|---|---|---|---|

| Dichloroacetate | Normal Rat | Increased conversion to glutamate, acetoacetate, and acetylcarnitine. researchgate.net | researchgate.net |

Microbial Metabolic Pathway Analysis

This compound is a powerful tool for dissecting the complex network of metabolic pathways in microorganisms. As the end product of glycolysis, pyruvate is a critical hub, channeling carbon into the Tricarboxylic Acid (TCA) cycle, fermentation pathways, and biosynthetic routes for amino acids and fatty acids. creative-proteomics.commdpi.com By supplying this compound to microbial cultures, researchers can trace the flow of carbon and quantify the activity, or "flux," through these interconnected pathways. nih.gov This method, ¹³C-MFA, is crucial for understanding microbial physiology and for metabolic engineering efforts aimed at optimizing the production of valuable biochemicals. researchgate.net

A significant application of this tracer is in elucidating the central carbon metabolism, particularly the split ratio between glycolysis, the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), and the TCA cycle. For example, studies in Corynebacterium glutamicum, a bacterium used for industrial amino acid production, have utilized ¹³C-labeled substrates to understand metabolic responses to genetic modifications. asm.org

In one such study, ¹³C-MFA was used to compare the metabolic fluxes of wild-type C. glutamicum with strains deficient in the pyruvate dehydrogenase complex (PDHC), the enzyme complex that converts pyruvate to acetyl-CoA for entry into the TCA cycle. asm.org This deficiency is a strategy to increase the availability of pyruvate for producing compounds like L-valine. The analysis revealed a significant rerouting of metabolic flux in the PDHC-deficient strains. Compared to the wild-type, the engineered strains exhibited a dramatic increase in the flux through the PPP. This metabolic shift is interpreted as the cell's response to an increased demand for NADPH, a product of the PPP, which is required for L-valine biosynthesis. asm.org

Table 1: Comparison of Central Carbon Metabolism Fluxes in Wild-Type and PDHC-Deficient C. glutamicum

| Strain | Relative Flux through Pentose Phosphate Pathway (%) | L-Valine Production Rate (mmol/gCDW/h) |

|---|---|---|

| Wild-Type | 69 ± 14 | - |

| PDHC-deficient Strain 1 | 102 ± 19 | 0.21 ± 0.04 |

| PDHC-deficient Strain 2 | 113 ± 22 | 0.25 ± 0.05 |

Data sourced from comparative ¹³C metabolic flux analysis studies. The increased PPP flux in deficient strains highlights a metabolic adaptation to cofactor demands for L-valine synthesis. asm.org

This type of detailed flux analysis, enabled by tracers like this compound, provides a quantitative understanding of cellular metabolism, identifying bottlenecks and guiding rational strategies for strain improvement in biotechnology. nih.gov

Plant Metabolism and Photosynthetic Carbon Partitioning

In plant biology, this compound serves as a critical probe for investigating carbon allocation and the metabolism of respiratory substrates. Pyruvate holds a central position in plant cell metabolism, linking the breakdown of sugars from photosynthesis to the TCA cycle for energy production and the biosynthesis of essential compounds like amino acids, organic acids, and lipids. frontiersin.org The use of position-specific labeled pyruvate allows scientists to track how carbon from different parts of the molecule is partitioned among these diverse metabolic fates. frontiersin.org

Research has shown that the metabolic fate of the C-2 position of pyruvate (the acetyl-CoA residue) is distinct from the C-1 position (the carboxyl group). Studies involving feeding this compound to the leaves of different plant species, such as Halimium halimifolium and Oxalis triangularis, have demonstrated that the C-2 carbon is predominantly used for the biosynthesis of compounds rather than being immediately lost as respired CO₂. frontiersin.org This is in contrast to the C-1 carbon, which is readily released as CO₂ by the pyruvate dehydrogenase complex.

Upon entering the metabolic machinery of the plant cell, the ¹³C label from this compound is incorporated into various metabolic pools. Analysis of these fractions reveals where the carbon is being allocated. In both H. halimifolium and O. triangularis, the ¹³C label was found to be significantly allocated to the amino acid and organic acid fractions. frontiersin.org Crucially, a significant difference was observed in the lipid fraction when comparing labeling from Pyruvic-1-¹³C acid and this compound. The lipid fraction was more highly enriched with ¹³C when this compound was supplied, indicating that the acetyl-CoA derived from the C-2 position of pyruvate is a primary precursor for fatty acid synthesis. frontiersin.org

Table 2: Allocation of ¹³C from this compound into Leaf Metabolic Fractions

| Plant Species | Metabolic Fraction | Relative ¹³C Enrichment (ΔLabel) |

|---|---|---|

| Halimium halimifolium | Amino Acids | High |

| Organic Acids | High | |

| Lipids | Significantly Enriched | |

| Sugars | Low | |

| Oxalis triangularis | Amino Acids | High |

| Organic Acids | High | |

| Lipids | Significantly Enriched | |

| Sugars | Low |

Data derived from leaf-feeding experiments. The high enrichment in the lipid fraction highlights the role of the pyruvate C-2 position in providing carbon skeletons for lipogenesis. frontiersin.org

These findings provide direct evidence of carbon partitioning in plant tissues and enhance our understanding of the complex interplay between photosynthesis, respiration, and biosynthesis. Tracing studies with this compound are instrumental in building more accurate models of plant metabolism, which is essential for fields ranging from crop improvement to understanding plant responses to environmental change.

Advanced Concepts and Future Directions in Pyruvic 2 13c Acid Research

Systems Biology Integration for Holistic Metabolic Understanding

The integration of data from Pyruvic-2-13C acid tracing experiments into systems biology models is crucial for a holistic understanding of cellular metabolism. Techniques like 13C-Metabolic Flux Analysis (13C-MFA) are central to this approach, providing quantitative measurements of intracellular metabolic fluxes. nih.govspringernature.comcreative-proteomics.com By tracing the path of the 13C label from pyruvate (B1213749) through various metabolic pathways, researchers can construct a detailed map of cellular metabolic activity. creative-proteomics.com

This systems-level perspective is essential because cellular metabolism is a highly interconnected network. The fate of this compound is not confined to a single pathway but is distributed among glycolysis, the tricarboxylic acid (TCA) cycle, amino acid synthesis, and fatty acid metabolism. nih.govtcsedsystem.edu Integrating isotopomer data with other 'omics' data, such as transcriptomics and proteomics, allows for the construction of more comprehensive and predictive models of cellular physiology. biorxiv.org For instance, combining flux data with gene expression analysis can reveal regulatory mechanisms that control metabolic shifts in response to environmental changes or disease states. frontiersin.org

A key advantage of using multiple tracer experiments, including those with differently labeled pyruvate, is the ability to resolve complex flux networks with greater precision. nih.gov Analyzing integrated datasets from various tracers within a single, comprehensive model helps to identify inconsistencies in measurements and improves the accuracy of estimated flux parameters compared to traditional algebraic methods. nih.gov This integrated approach is vital for understanding the metabolic reprogramming that occurs in complex diseases like cancer and for developing targeted therapeutic strategies.

Computational Reconstruction of Metabolic Networks from 13C-Isotopomer Data

The conversion of raw 13C-isotopomer data, generated from this compound experiments, into a quantitative metabolic flux map is a computationally intensive process. biorxiv.org This reconstruction is the core of 13C-MFA. creative-proteomics.com The process involves several key steps:

Isotopic Labeling Experiment: Cells are cultured in a medium containing a 13C-labeled substrate like this compound until they reach an isotopic and metabolic steady state. mdpi.com

Isotopomer Measurement: The distribution of 13C labels in intracellular metabolites, particularly amino acids derived from TCA cycle intermediates, is measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.com

Metabolic Modeling: A computational model of the cell's metabolic network is constructed, defining the biochemical reactions and atom transitions. researchgate.net

Flux Estimation: An iterative algorithm adjusts the flux values within the model to minimize the difference between the computationally simulated and experimentally measured isotopomer distributions. researchgate.net This is typically formulated as a least-squares regression problem. springernature.combiorxiv.org

Statistical Analysis: The goodness-of-fit is evaluated, and confidence intervals are calculated for the estimated fluxes to ensure statistical robustness. springernature.com

This model-based approach is necessary because the relationship between metabolic fluxes and labeling patterns in complex networks is not intuitive. biorxiv.orgresearchgate.net The use of an overdetermined system, where the number of measurements exceeds the number of flux parameters to be estimated, helps to dampen the impact of measurement errors and increase the precision of the results. nih.gov Advanced software tools and algorithms are continuously being developed to automate and improve the accuracy of these reconstructions. ismrm.org

Applications in Metabolic Engineering for Enhanced Bioproduction

Metabolic engineering aims to redesign microbial or mammalian cells to optimize the production of valuable chemicals, fuels, and pharmaceuticals. nih.govresearchgate.net Pyruvic acid itself is a key platform chemical, serving as a precursor for a wide range of commercially important compounds. nih.govtcsedsystem.edu 13C-MFA, utilizing tracers like this compound, is an indispensable tool in this field. researchgate.net

By quantifying intracellular fluxes, 13C-MFA provides a detailed physiological snapshot of the production host. This allows metabolic engineers to:

Identify Rate-Limiting Steps: Pinpoint enzymatic reactions that act as bottlenecks in a desired production pathway. researchgate.net

Discover Competing Pathways: Identify pathways that divert carbon away from the target product, leading to yield loss. vanderbilt.edu

Guide Genetic Modifications: Provide rational targets for gene knockout or overexpression to redirect metabolic flux towards the desired product. vanderbilt.edu

For example, 13C-MFA has been used to identify bottlenecks in the supply of precursors and cofactors (like NADPH) for fatty acid production. researchgate.net By understanding the precise distribution of carbon flux, researchers successfully engineered strains with significantly enhanced yields of fatty acids and other bioproducts. vanderbilt.edu The iterative cycle of designing, building, and testing engineered strains is significantly accelerated by the actionable insights provided by isotope tracing experiments. vanderbilt.edu

| Application Area | Organism Example | Engineering Goal | Contribution of 13C-MFA |

| Bio-succinate Production | Basfia succiniciproducens | Increase succinate (B1194679) yield | Elucidated intracellular metabolism to guide engineering. vanderbilt.edu |

| Fatty Acid Production | E. coli | Increase C14-C16 fatty acid yield | Identified precursor and cofactor limitations. researchgate.netvanderbilt.edu |

| Lysine (B10760008) Production | C. glutamicum | Debottleneck lysine synthesis | Identified pyruvate carboxylase as an overexpression target. vanderbilt.edu |

| Recombinant Protein Expression | Pichia pastoris | Overcome metabolic burden | Pinpointed fermentation pathways as knockout targets. vanderbilt.edu |

Unraveling Enzyme Reaction Mechanisms through Kinetic Isotope Effect Studies

The rates of chemical reactions can be sensitive to isotopic substitution. A kinetic isotope effect (KIE) occurs when a molecule containing a heavier isotope (like 13C) reacts at a different rate than its lighter counterpart (12C). princeton.edu Studying these effects provides powerful insights into the transition states and mechanisms of enzyme-catalyzed reactions. princeton.eduharvard.edu

When this compound is metabolized, the 13C at the C2 position can influence the reaction rates of enzymes that act on this carbon. For example, the conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex involves the cleavage of the C2-C1 bond. Isotopic substitution at C2 can alter the vibrational energy of this bond, affecting the activation energy of the reaction and thus its rate. nih.gov

Precise measurement of these KIEs can help to:

Determine the rate-limiting step of a multi-step enzymatic reaction.

Elucidate the geometry of the transition state.

Distinguish between different proposed reaction mechanisms (e.g., concerted vs. stepwise).

It is important to note that mathematical models for 13C-MFA have often neglected KIEs, assuming them to be insignificant. nih.gov However, research has shown that under certain conditions, particularly at metabolic branch points like the pyruvate node, KIEs can have a significant impact on the 13C labeling patterns of intracellular metabolites. nih.gov Neglecting these effects can lead to modeling errors comparable in size to measurement errors, potentially affecting the accuracy of the estimated fluxes. nih.gov Future work will likely focus on incorporating KIEs into flux models for more rigorous and accurate metabolic analysis.

Innovations in Hyperpolarization and Detection for Enhanced Metabolic Probing

A major limitation of NMR and its in vivo application, Magnetic Resonance Imaging (MRI), is its inherently low sensitivity. nih.gov This challenge can be overcome by a technique called hyperpolarization, which dramatically increases the polarization of 13C nuclei, boosting the MRI signal by more than 10,000-fold. frontiersin.orgnih.govwikipedia.org Dissolution dynamic nuclear polarization (dDNP) is the most common method used for this purpose. wikipedia.org

Hyperpolarized [1-13C]pyruvate has been the most widely used agent for clinical metabolic imaging, particularly in oncology. frontiersin.orgaacrjournals.orgrsc.orgescholarship.org However, the use of hyperpolarized this compound ([2-13C]pyruvate) offers distinct advantages. While the 13C label in [1-13C]pyruvate is lost as 13CO2 upon entry into the TCA cycle via PDH, the label in [2-13C]pyruvate is retained. nih.gov This allows for the tracking of the carbon backbone into downstream TCA cycle intermediates, such as [5-13C]glutamate. nih.govnih.gov

This capability enables the simultaneous investigation of both glycolysis (via conversion to lactate) and mitochondrial oxidative metabolism (via conversion to glutamate) in a single experiment. nih.gov Recent first-in-human studies have successfully demonstrated the feasibility of using hyperpolarized [2-13C]pyruvate to dynamically measure its conversion to [2-13C]lactate and [5-13C]glutamate in the healthy human brain. nih.govnih.gov

| Hyperpolarized Tracer | Key Metabolites Detected | Primary Pathways Probed |

| [1-13C]Pyruvate | [1-13C]Lactate, [1-13C]Alanine, [13C]Bicarbonate | Glycolysis, Pyruvate Dehydrogenase (PDH) flux frontiersin.orgescholarship.orgnih.gov |

| [2-13C]Pyruvate | [2-13C]Lactate, [5-13C]Glutamate | Glycolysis, TCA Cycle Activity nih.govnih.gov |

These technological innovations are transforming metabolic research, allowing for non-invasive, real-time assessment of metabolic fluxes in vivo, with significant potential for diagnosing and monitoring a wide range of diseases, from cancer to neurological disorders. nih.govnih.gov

Synergistic Multi-Tracer Approaches for Comprehensive Metabolic Profiling

While single-tracer experiments using this compound provide valuable information, the complexity of metabolic networks often necessitates more sophisticated approaches. Synergistic multi-tracer approaches, where cells are simultaneously or sequentially fed a combination of different isotopically labeled substrates, can provide a more comprehensive and accurate picture of metabolic fluxes. nih.govspringernature.com

The rationale behind this approach is that different tracers can probe different parts of the metabolic network more effectively. nih.gov For example, in mammalian cell culture, which often uses complex media containing multiple carbon sources, a single tracer may not be sufficient to resolve all relevant fluxes. nih.gov A common strategy is to combine a 13C-labeled glucose tracer with a 13C-labeled glutamine tracer. researchgate.net

Adding this compound to such a multi-tracer experiment can further enhance the resolution of fluxes around the pyruvate hub and the TCA cycle. By providing complementary labeling information, this approach helps to:

Improve the precision and accuracy of flux estimates. frontiersin.org

Resolve bidirectional fluxes that are difficult to quantify with a single tracer.

Trace the metabolic origins of by-products in cell cultures. pnas.org

Better delineate substrate contributions to key metabolic pools like acetyl-CoA and pyruvate. nih.gov

The integration of data from multiple tracers into a single, unified metabolic model is a powerful strategy for achieving a comprehensive and robust characterization of cellular metabolism. nih.gov This approach is particularly valuable for studying complex biological systems and for metabolic engineering applications where precise flux control is paramount. nih.gov

Q & A

Q. How is Pyruvic-2-¹³C acid synthesized, and what analytical methods validate its isotopic purity?

Pyruvic-2-¹³C acid is typically synthesized via enzymatic or chemical carboxylation of ¹³C-labeled precursors (e.g., ¹³C-bicarbonate in enzymatic pathways). Isotopic purity is validated using ¹³C nuclear magnetic resonance (NMR) to confirm the position-specific ¹³C incorporation (e.g., a singlet at ~208 ppm for the C2 carbonyl group in D₂O) . Cross-validation with mass spectrometry (MS) ensures the absence of unlabeled or partially labeled species .

Q. What experimental precautions are critical when using Pyruvic-2-¹³C acid in metabolic flux analysis?

Q. How does Pyruvic-2-¹³C acid enhance sensitivity in NMR-based metabolic studies?

The ¹³C label at the C2 position provides a direct probe for tracking metabolic pathways (e.g., glycolysis, gluconeogenesis) via heteronuclear NMR experiments (e.g., ¹H-¹³C HSQC). This reduces spectral overlap and improves signal assignment in complex biological matrices .

Advanced Research Questions

Q. How can discrepancies in metabolic flux data derived from Pyruvic-2-¹³C acid be resolved?

Contradictions often arise from:

- Isotopic disequilibrium : Ensure steady-state conditions by monitoring time-resolved isotope incorporation .

- Compartmentalization : Use subcellular fractionation to distinguish mitochondrial vs. cytosolic contributions .

- Model validation : Apply statistical tools like Monte Carlo simulations to assess flux uncertainty .

Q. What strategies optimize the use of Pyruvic-2-¹³C acid in hyperpolarized NMR studies?

Dynamic nuclear polarization (DNP) enhances ¹³C signal sensitivity by >10,000-fold. Key steps include:

- Sample preparation : Dissolve Pyruvic-2-¹³C acid in a glassing agent (e.g., glycerol) for uniform polarization at 1.2 K .

- Rapid dissolution : Use a heated solvent (e.g., D₂O) to preserve polarization post-dissolution.

- Real-time acquisition : Employ ultrafast ¹³C NMR pulse sequences to capture transient metabolic products .

Q. How do isotopic effects of ¹³C impact kinetic measurements in enzyme assays with Pyruvic-2-¹³C acid?

The ¹³C isotope introduces a kinetic isotope effect (KIE) , slowing enzymatic decarboxylation by ~5–10%. To mitigate bias:

- Calibrate reaction rates : Compare ¹³C and ¹²C substrates under identical conditions.

- Correct for KIE : Use computational models (e.g., density functional theory) to adjust observed rates .

Q. What are the limitations of Pyruvic-2-¹³C acid in tracing mitochondrial vs. cytosolic pyruvate pools?

- Compartment-specific transporters : Verify transporter expression (e.g., MPC1/2) to interpret subcellular flux .

- Isotopic exchange : Account for reversible reactions (e.g., lactate dehydrogenase) that redistribute ¹³C labels .

Methodological Best Practices

Q. How should researchers report Pyruvic-2-¹³C acid experimental protocols for reproducibility?

- Detailed synthesis : Include precursors, catalysts, and purification steps.

- Analytical parameters : Specify NMR acquisition settings (e.g., ¹³C frequency, decoupling) and MS ionization modes .

- Data deposition : Share raw spectra/flux datasets in repositories like Zenodo or MetaboLights .

Q. What statistical approaches validate metabolic flux analysis using Pyruvic-2-¹³C acid?

- Bootstrap analysis : Quantify confidence intervals for flux values.

- Goodness-of-fit tests : Use χ² statistics to compare experimental vs. model-predicted isotopic patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.